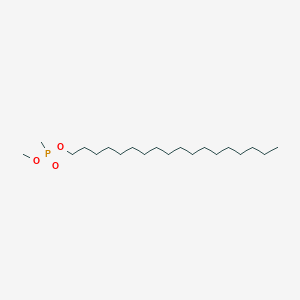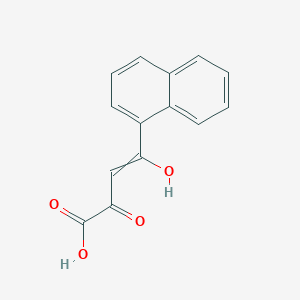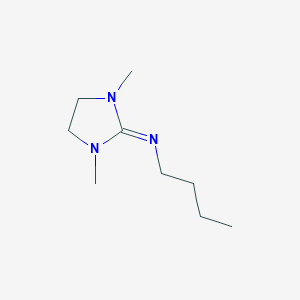
Methyl octadecyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadecyl methylphosphonate is an organophosphorus compound with the chemical formula C20H43O3P. It is a type of phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadecyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of octadecyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester.
Another method involves the Arbuzov reaction, where trimethylphosphite reacts with octadecyl iodide to form this compound. This reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl octadecyl methylphosphonate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the phosphonate ester bond in the presence of water, resulting in the formation of methylphosphonic acid and octadecyl alcohol.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives, which are useful intermediates in organic synthesis.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Hydrolysis: Methylphosphonic acid and octadecyl alcohol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Methyl octadecyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antiviral and anticancer therapies.
Industry: Utilized as a flame retardant, plasticizer, and additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of methyl octadecyl methylphosphonate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes that require phosphorus-containing substrates, thereby affecting metabolic processes. The compound’s stability and ability to form strong bonds with metal ions make it useful in chelation therapy and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Methyl octadecyl methylphosphonate can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: A simpler phosphonate ester with two methyl groups instead of an octadecyl group. It is commonly used as a flame retardant and in the synthesis of nerve agents.
Octadecyl phosphonic acid: Similar in structure but lacks the methyl group. It is used in surface modification and as a corrosion inhibitor.
Methylphosphonic acid: The hydrolysis product of this compound, used in various chemical and biological applications.
The uniqueness of this compound lies in its long alkyl chain, which imparts hydrophobic properties and enhances its utility in applications requiring amphiphilic characteristics.
Properties
CAS No. |
820260-96-6 |
|---|---|
Molecular Formula |
C20H43O3P |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[methoxy(methyl)phosphoryl]oxyoctadecane |
InChI |
InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-24(3,21)22-2/h4-20H2,1-3H3 |
InChI Key |
OISSAWQSLKFJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)


![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
